

Anrikefon protocol for in vivo pain models

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Compound of Interest

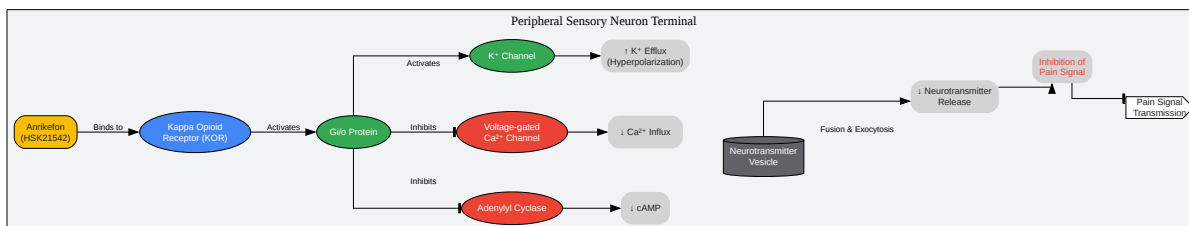
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Anrikefon (HSK21542) is a novel, peripherally-restricted kappa opioid receptor (KOR) agonist that has shown significant promise as a potent analgesic.[1][2][3][4][5] Its mechanism of action, focused on the peripheral nervous system, makes it an attractive candidate for pain management, potentially avoiding the central nervous system side effects commonly associated with traditional opioids.[2][3][4] This document provides detailed application notes and protocols for the use of **Anrikefon** in various in vivo pain models, targeted at researchers, scientists, and professionals in drug development.

Mechanism of Action

Anrikefon selectively binds to and activates kappa opioid receptors, which are G-protein coupled receptors located on the peripheral terminals of sensory neurons.[1][2][3][4][5] This activation initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals. The peripheral restriction of **Anrikefon** is a key characteristic, with a very low brain/plasma concentration ratio, minimizing centrally-mediated side effects such as sedation and dysphoria.[1][3][4] The analgesic effects of **Anrikefon** can be reversed by KOR antagonists like nor-binaltorphimine, confirming its on-target activity.[1][2][3]



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Anrikefon's peripheral analgesic signaling pathway.

Application Notes

Anrikefon has demonstrated potent antinociceptive effects in a variety of preclinical pain models, making it a versatile tool for pain research.

- **Inflammatory Pain:** In the acetic acid-induced writhing test, a model of visceral inflammatory pain, **Anrikefon** produces a robust and long-lasting analgesic effect.^{[1][5]}
- **Postoperative and Neuropathic Pain:** **Anrikefon** has been shown to significantly inhibit mechanical allodynia in both the hindpaw incision model (a model of postoperative pain) and the chronic constriction injury (CCI) model (a model of neuropathic pain).^{[1][5]}
- **Thermal Pain:** The hot-plate test can be used to assess the central antinociceptive effects of a compound. **Anrikefon** shows weak effects in this model, consistent with its peripheral restriction.^{[1][2][3][4]} This makes the hot-plate test useful for confirming the peripheral mechanism of action of **Anrikefon** analogs.

Experimental Protocols

The following are detailed protocols for two common in vivo pain models used to evaluate the analgesic properties of **Anrikefon**.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripheral analgesic activity by quantifying the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Materials:

- **Anrikefon** (HSK21542)
- Vehicle (e.g., saline, DMSO)
- 0.6% Acetic acid solution
- Male and female Kunming mice (18-22 g)
- Syringes and needles for intravenous and intraperitoneal injections
- Observation chambers
- Timer

Procedure:

- **Acclimation:** Acclimate mice to the testing room for at least 1 hour before the experiment.
- **Drug Administration:** Administer **Anrikefon** or vehicle intravenously (i.v.) via the tail vein.
- **Induction of Writhing:** At a predetermined time point after drug administration (e.g., 15 minutes or 24 hours), administer 0.6% acetic acid solution (10 mL/kg) via intraperitoneal (i.p.) injection.^[1]
- **Observation:** Immediately after acetic acid injection, place the mouse in an individual observation chamber and start a timer.

- **Data Collection:** Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 15 minutes.
- **Analysis:** Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Hot-Plate Test (Mouse)

This test is used to measure the response latency to a thermal stimulus, primarily reflecting centrally mediated analgesia.

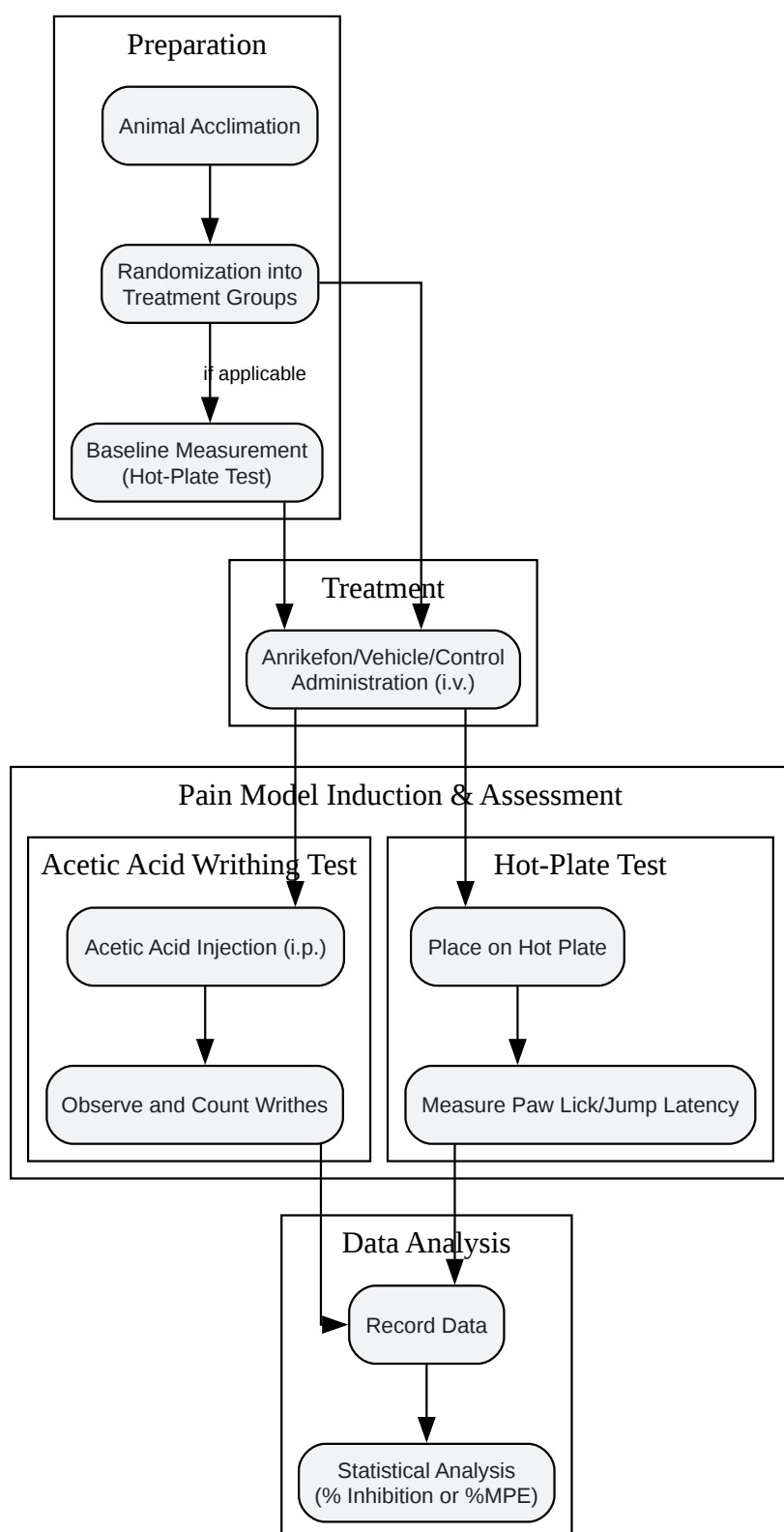
Materials:

- **Anrikefon** (HSK21542)
- Vehicle (e.g., saline)
- Positive control (e.g., Morphine)
- Hot-plate apparatus set to a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$)
- Male and female Kunming mice (18-22 g)
- Syringes and needles for intravenous injection
- Timer

Procedure:

- **Acclimation:** Acclimate mice to the testing room and handling for at least 1 hour before the experiment.
- **Baseline Latency:** Gently place each mouse on the hot plate and start the timer. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- **Drug Administration:** Administer **Anrikefon**, vehicle, or a positive control (e.g., morphine) intravenously (i.v.).

- **Post-treatment Latency:** At specific time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency as in step 2.
- **Analysis:** The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: $\%MPE = [(post\text{-}drug\text{ latency} - pre\text{-}drug\text{ latency}) / (cut\text{-}off\text{ time} - pre\text{-}drug\text{ latency})] \times 100$.



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General experimental workflow for in vivo pain models.

Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of **Anrikefon** (HSK21542) in various in vivo pain models as reported in preclinical studies.[1]

Table 1: Analgesic Efficacy of **Anrikefon** in the Acetic Acid-Induced Writhing Test in Mice

Time Post-Dose	Parameter	Anrikefon (HSK21542)	CR845 (Comparator)
15 minutes	ED ₅₀ (mg/kg)	0.09	0.09
MED (mg/kg)	0.03	0.1	
24 hours	ED ₅₀ (mg/kg)	1.48	24.62
MED (mg/kg)	0.3	30	

ED₅₀: Median Effective Dose; MED: Minimum Effective Dose

Table 2: Analgesic Efficacy of **Anrikefon** in the Hot-Plate Test in Mice

Dose (mg/kg)	% Maximum Possible Effect (%MPE)
3.75	Not significant
7.5	29.60%

Table 3: Analgesic Efficacy of **Anrikefon** in the Hindpaw Incision Model in Rats (15 minutes post-dose)

Dose (mg/kg)	Effect on 50% Paw Withdrawal Threshold (PWT)
0.1 - 10	Dose-dependent increase
1	10.5-fold increase in PWT (7.51 g vs. 0.72 g in vehicle)

Table 4: Analgesic Efficacy of **Anrikefon** in the Chronic Constriction Injury (CCI) Model in Rats

Dose (mg/kg)	Time Post-Dose	Effect on 50% Paw Withdrawal Threshold (PWT)
1 - 30	15 minutes	Dose-dependent increase
3	15 minutes	8.8-fold increase in PWT (10.95 g vs. 1.25 g in vehicle)
10	24 hours	4.8-fold increase in PWT (6.05 g vs. 1.25 g in vehicle)

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